molecular formula C10H10ClNO B055132 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one CAS No. 116815-03-3

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Cat. No. B055132
M. Wt: 195.64 g/mol
InChI Key: VYAYCHCHFQVJHU-UHFFFAOYSA-N
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Description

"8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one" belongs to the class of compounds known as benzo[b]azepines, which are of interest due to their complex molecular structures and potential for various chemical reactions and applications. These compounds are investigated for their synthesis methods, molecular structure, and chemical and physical properties.

Synthesis Analysis

The synthesis of related benzo[b]azepine derivatives has been explored through various methods, including reductive cleavage of bridged N-O bonds and intramolecular cyclization techniques. For example, derivatives have been prepared via the reductive cleavage of the corresponding 1,4-epoxytetrahydro-1-benzazepines, leading to compounds with specific crystalline structures (Macías et al., 2011).

Molecular Structure Analysis

X-ray diffraction data have provided insights into the molecular structures of benzo[b]azepine derivatives, revealing their crystallization systems and refined unit-cell parameters. These analyses highlight the diversity in molecular conformations and crystalline structures within this class of compounds, underscoring the complexity and variability of their molecular frameworks (Macías et al., 2011).

Chemical Reactions and Properties

Benzo[b]azepines undergo various chemical reactions, including condensation reactions, intramolecular Friedel-Crafts alkylation, and palladium-catalyzed intramolecular syn-oxypalladation/olefin insertion/sp2-C-H bond activation cascade. These reactions facilitate the synthesis of diverse derivatives and highlight the reactivity of the benzo[b]azepine core (Karuppasamy et al., 2019).

Scientific Research Applications

Synthetic Applications

The synthesis and utility of 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within the realm of organic chemistry have been explored, particularly in the development of heterocyclic compounds. Ibrahim (2011) discusses the synthetic routes for benzimidazoles, quinoxalines, and benzo[diazepines, highlighting the compound's role in the formation of these chemically and pharmacologically significant structures. The review emphasizes its contribution to the creation of new molecules with potential therapeutic uses, demonstrating its versatility as a building block in chemical syntheses (Ibrahim, 2011).

Biological Activities

The compound has also been evaluated for its biological activities, contributing to the development of new therapeutic agents. Kawase et al. (2000) investigated the structure-activity relationships of 3-benzazepines, finding that certain derivatives were cytotoxic to human promyelotic leukemia HL-60 cells, indicating potential anticancer properties. These findings underscore the compound's relevance in medicinal chemistry, particularly in the search for new cancer treatments (Kawase, Saito, & Motohashi, 2000).

Kaur et al. (2021) further elaborate on the pharmacological significance of seven-membered heterocyclic compounds, including azepine derivatives, underscoring their potential in treating various diseases. This review positions 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one within a broader category of compounds with significant therapeutic potential, highlighting ongoing research needs in biological applications (Kaur, Garg, Malhi, & Sohal, 2021).

Future Directions

The synthesized 3,4-dihydro-1H-benzo[b]azepine-2,5-dione derivatives, including 8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one, have shown promising antibacterial properties and good selectivity index, making them potential candidates for further development .

properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-1-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-7-3-4-8-9(6-7)12-5-1-2-10(8)13/h3-4,6,12H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAYCHCHFQVJHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C(C=C(C=C2)Cl)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440712
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

CAS RN

116815-03-3
Record name 8-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add a mixture of crude 2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester (141.5 g, ˜0.337 mol) in toluene to potassium t-butoxide (95%, 100 g, 0.847 mol) in anhydrous toluene (4.5 L) at 60° C. over 1 h. After heating of 24 h concentrate the mixture under vacuum. Partition the residue between ethyl acetate (1.5 L) and saturated KH2PO4 (1.5 L). Separate the aqueous layer and extract with ethyl acetate (2×0.5 L). Combine the organics and wash with water (2×0.5 L). Remove solvent under vacuum. Dissolve the residue in acetic acid (250 mL) and dilute with 5N HCl (1 L). After heating at 85° C. for 4 h, cool the mixture to room temperature. Basify (pH=10) with 5N sodium hydroxide (ca. 1.8 L) while cooling in an ice bath. Extract the organics with ethyl acetate (3×0.5 L) and wash with brine (0.75 L). Dry over sodium sulfate, filter and concentrate under vacuum. Pass the beige crude product through a pad of silica (8 cmD×3 cmH), eluting with DCM/hexanes (2/1, ca. 3.5 L). Concentrate the crude product under vacuum to give a yellow solid. Recrystallize from EtOAc/hexanes (1/4) to give the title compound (42.85 g, 65%) as an off white solid: H NMR (CDCl3, 300 MHz) δ 4.20 (m, 2H), 4.85 (t, J=4.2 Hz, 2H), 5.29 (t, J=4.2 Hz, 2H), 6.71 (bs, 1H), 8.79-8.82 (m, 2H), 9.68 (d, J=5.1 Hz, 1H).
Name
2-[tert-Butoxycarbonyl-(3-methoxycarbonyl-propyl)-amino]-4-chloro-benzoic acid methyl ester
Quantity
141.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 L
Type
solvent
Reaction Step One
Yield
65%

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